
1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications in the treatment of diabetes and other metabolic disorders. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by M. Jeeva et al. (2015) explored the use of various Mannich bases, including compounds structurally similar to 1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, as corrosion inhibitors. The efficiency of these inhibitors was found to increase with concentration and decrease with rising temperature.
Antimicrobial Activity
P. V. G. Reddy et al. (2003) investigated N-Substituted ureas with structures related to 1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, demonstrating moderate antimicrobial activity against certain bacterial and fungal strains (Reddy, 2003).
Biochemical Research
Studies like that by Xiaowei Wang et al. (2011) have focused on the biochemical applications of urea derivatives, particularly in understanding the modulation of receptors and enzymes in biological systems.
Material Sciences
In material sciences, compounds similar to 1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea have been utilized. For example, M. Shkir et al. (2018) researched the electronic, optical, and nonlinear optical properties of chalcone derivatives, highlighting their potential applications in optoelectronic device fabrication.
Drug Development
While avoiding specifics about drug use and dosage, it's notable that derivatives of urea compounds, like the one , have been studied for their potential in drug development. For instance, Jian Feng et al. (2020) synthesized and evaluated diaryl ureas for their anticancer properties, indicating the relevance of these compounds in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c19-15-2-1-3-16(20)17(15)23-18(25)22-12-13-6-10-24(11-7-13)14-4-8-21-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYCSLDXTCWJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

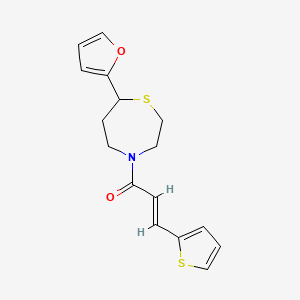
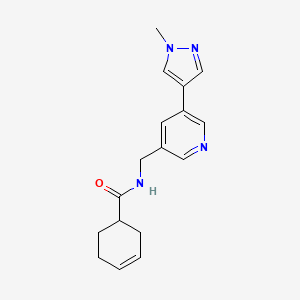
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)

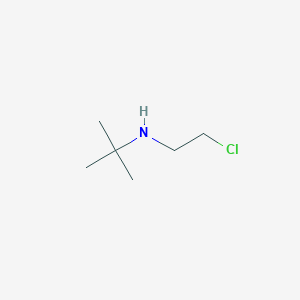
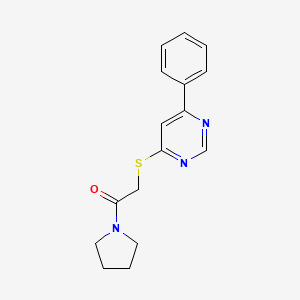
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2473517.png)
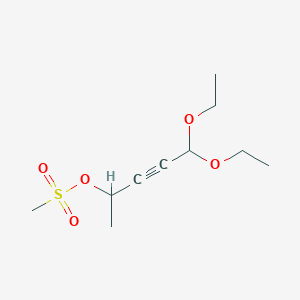
![1-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B2473521.png)

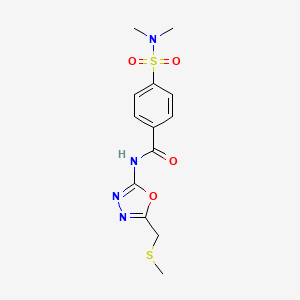

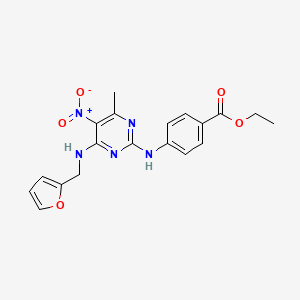
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2473529.png)